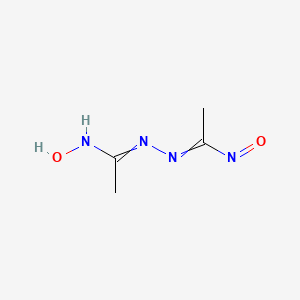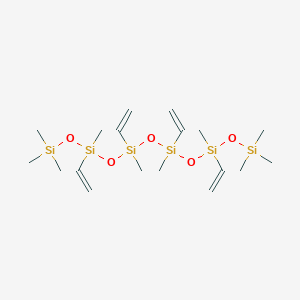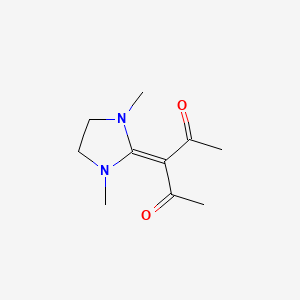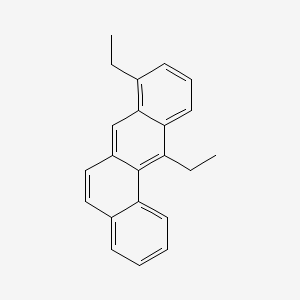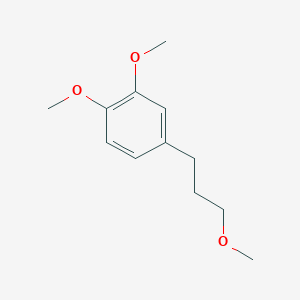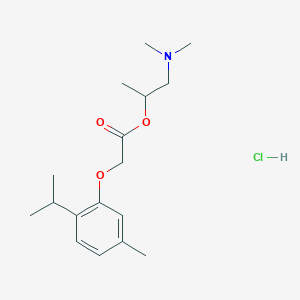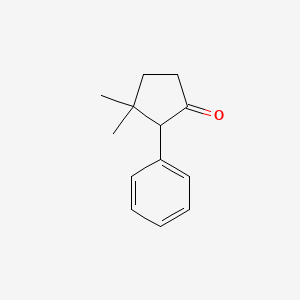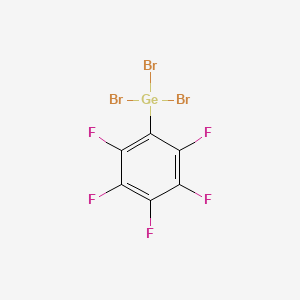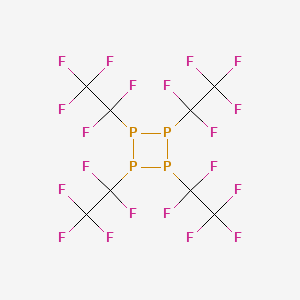
Tetraphosphetane, tetrakis(pentafluoroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphosphetane, tetrakis(pentafluoroethyl)- is a chemical compound with the formula C₈F₂₀P₄. It is known for its unique structure and properties, which make it an interesting subject of study in various fields of chemistry and industry .
Preparation Methods
The synthesis of tetraphosphetane, tetrakis(pentafluoroethyl)- involves specific reaction conditions and reagents. One common method includes the reaction of phosphorus trichloride with pentafluoroethyl lithium in the presence of a solvent such as diethyl ether . The reaction typically requires controlled temperatures and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this process with additional purification steps to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Tetraphosphetane, tetrakis(pentafluoroethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of oxidized phosphorus species.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphorus compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus compounds .
Scientific Research Applications
Mechanism of Action
The mechanism by which tetraphosphetane, tetrakis(pentafluoroethyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms in greater detail .
Comparison with Similar Compounds
Tetraphosphetane, tetrakis(pentafluoroethyl)- can be compared with other similar compounds, such as:
Tetrakis(pentafluoroethyl)aluminate: This compound has a similar structure but contains aluminum instead of phosphorus.
Tetrakis(trifluoromethyl)borate: Another similar compound, which contains boron and is known for its use as a weakly coordinating anion in catalysis and ionic liquids.
The uniqueness of tetraphosphetane, tetrakis(pentafluoroethyl)- lies in its phosphorus core and the specific properties imparted by the pentafluoroethyl groups. These properties make it particularly valuable in applications where stability, reactivity, and specific interactions with other molecules are required .
Properties
CAS No. |
35449-91-3 |
|---|---|
Molecular Formula |
C8F20P4 |
Molecular Weight |
599.95 g/mol |
IUPAC Name |
1,2,3,4-tetrakis(1,1,2,2,2-pentafluoroethyl)tetraphosphetane |
InChI |
InChI=1S/C8F20P4/c9-1(10,11)5(21,22)29-30(6(23,24)2(12,13)14)32(8(27,28)4(18,19)20)31(29)7(25,26)3(15,16)17 |
InChI Key |
CNHFMKKYQQSVMZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)P1P(P(P1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-(chloromethyl)phenyl]methanone](/img/structure/B14676602.png)
![1H,4H-[1,3]Thiazolo[3,4-a]benzimidazole](/img/structure/B14676605.png)
![Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B14676610.png)
![Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14676613.png)
